molecular formula C12H13N3O2 B1482778 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098020-51-8

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No. B1482778
CAS RN: 2098020-51-8
M. Wt: 231.25 g/mol
InChI Key: WIUHUDIZCYWDTJ-UHFFFAOYSA-N
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Description

Pyridin-2-yl and pyrazol-4-yl are both important structures in medicinal chemistry, often found in biologically active compounds . They are part of many heterocyclic compounds with potential biological activities.


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like 1H NMR . For instance, the 1H NMR of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was reported in one study .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic methods to thiophene derivatives, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point and yield of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate were reported in one study .

Scientific Research Applications

Coordination Chemistry and Properties

A comprehensive review by Boča, Jameson, and Linert (2011) delves into the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, highlighting the significance of such compounds in coordination chemistry. This review summarizes the preparation, properties, and complex compounds of the ligands, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. The study underscores the potential for further investigation into unknown analogues, suggesting that compounds with structures similar to "2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid" may have notable applications in coordination chemistry and material science (Boča, Jameson, & Linert, 2011).

Biomass Pyrolysis and Chemical Synthesis

Ponder and Richards (1994) reviewed studies on the mechanisms of pyrolysis of polysaccharides, focusing on the formation of key compounds like acetic acid through the pyrolytic pathways. This research is pertinent to understanding the chemical processes involved in biomass conversion and the potential applications of the resulting compounds in various industries, including energy and materials (Ponder & Richards, 1994).

Heterocyclic Compounds and Their Applications

The synthesis and bioevaluation of novel pyrazole compounds by Sheetal et al. (2018) review the importance of pyrazole derivatives in pharmaceutical and agrochemical industries. These compounds exhibit a range of biological activities, suggesting that "2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid" could have potential applications in the development of new drugs and agrochemicals (Sheetal et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with various biological targets. For instance, some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Future Directions

The future directions in the study of similar compounds often involve the design, synthesis, and evaluation of their biological activities against various targets .

properties

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-15-8-9(7-11(16)17)12(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHUDIZCYWDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

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